Veratrosine

Catalog No.
S1533431
CAS No.
475-00-3
M.F
C33H49NO7
M. Wt
571.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratrosine

CAS Number

475-00-3

Product Name

Veratrosine

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C33H49NO7

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1

InChI Key

WXQHVBNTINGJJR-NIFRNHPISA-N

SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O

Solubility

INSOL IN WATER

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O

Insecticidal properties

Studies have shown that veratrosin exhibits insecticidal activity against various insects, including mosquitoes, cockroaches, and flies [, ]. However, the specific mechanisms of action and potential risks associated with its use as an insecticide require further investigation.

Anthelmintic activity

Research suggests that veratrosin may have anthelmintic properties, meaning it could potentially be used to treat parasitic worm infections []. However, similar to its insecticidal properties, further research is needed to understand its efficacy and safety in this context.

Other potential applications

Preliminary research suggests that veratrosin may have other potential applications, including:

  • Antimicrobial activity: Veratrosin has shown some promise in inhibiting the growth of certain bacteria and fungi [].
  • Antiprotozoal activity: Studies indicate that veratrosin may have activity against protozoan parasites, such as Leishmania [].

Additional considerations:

  • Veratrosin is a highly toxic compound and can be harmful if ingested, inhaled, or absorbed through the skin.
  • Due to its toxicity, veratrosin is not a commercially available product and should not be handled without proper training and safety precautions.

Veratrosine is a steroidal alkaloid primarily derived from the plant genus Veratrum, specifically from Veratrum viride. Its chemical formula is C33H49NO7, and it is also known by its synonym, Veratramine 3-O-glucoside. This compound exhibits a complex structure characterized by a steroid backbone, which contributes to its diverse biological activities and pharmacological properties .

Typical of steroidal alkaloids. These include hydrolysis, oxidation, and glycosylation. The presence of hydroxyl groups allows for reactions with acids and bases, leading to the formation of esters and other derivatives. Notably, the glycosidic bond in Veratrosine can be cleaved under acidic conditions, releasing glucose and yielding Veratramine as a product .

Veratrosine displays a range of biological activities, including:

  • Cardiovascular Effects: It has been shown to influence heart rate and blood pressure due to its interaction with adrenergic receptors.
  • Antimicrobial Properties: Studies indicate that Veratrosine exhibits antibacterial activity against certain pathogens.
  • Anti-inflammatory Effects: It may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of Veratrosine can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Veratrosine from Veratrum viride using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves starting from simpler steroidal precursors, which undergo multiple steps including alkylation and glycosylation to form the final compound.
  • Biotransformation: Microbial or enzymatic methods can also be employed to convert other steroidal compounds into Veratrosine through specific enzymatic pathways .

Veratrosine has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for developing cardiovascular drugs and anti-inflammatory agents.
  • Research: It is used in pharmacological studies to understand the mechanisms of action of steroidal alkaloids.
  • Agriculture: Its antimicrobial properties make it a candidate for developing natural pesticides .

Research on Veratrosine's interactions reveals significant insights:

  • Receptor Binding: It selectively binds to adrenergic receptors, influencing cardiovascular functions.
  • Synergistic Effects: Studies indicate that Veratrosine may enhance the effects of other compounds when used in combination therapies, particularly in treating hypertension and inflammatory conditions .
  • Toxicology Studies: Investigations into its safety profile have shown that while it has therapeutic potential, high doses may lead to adverse effects such as toxicity in cardiac tissues .

Several compounds share structural similarities with Veratrosine, including:

Compound NameChemical FormulaKey Features
VeratramineC27H39NO2A closely related alkaloid with similar cardiovascular effects.
PseudojervineC27H39NO3Exhibits similar biological activities but with different receptor interactions.
JervineC27H39NO3Known for its neurotoxic properties; differs in its mechanism of action compared to Veratrosine.

Veratrosine stands out due to its unique glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts. This modification not only influences its pharmacokinetics but also broadens its therapeutic potential .

Physical Description

Solid; [HSDB]

Color/Form

NEEDLES FROM AQ METHANOL

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

571.35090290 g/mol

Monoisotopic Mass

571.35090290 g/mol

Heavy Atom Count

41

Melting Point

242-243 DECOMP

UNII

4IU7YM4FUK

Other CAS

475-00-3

Metabolism Metabolites

Malformations in hatched chicks were produced by direct application of 1-2 mg of cyclopamine to the embryonic shield of windowed chicken eggs. This showed that maternal metabolic alteration of cyclopamine was not necessary. /PRC: cyclopamine is a member of the jerveratrum group as is veratosine/. /CYCLOPAMINE/

Wikipedia

Veratrosine

Dates

Modify: 2023-08-15

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